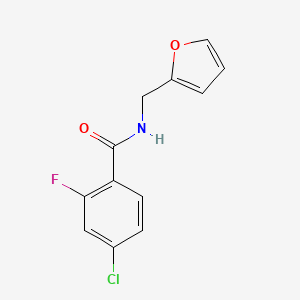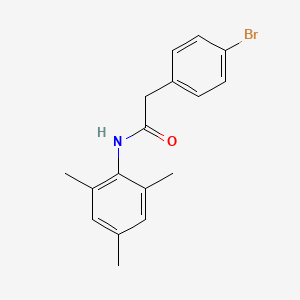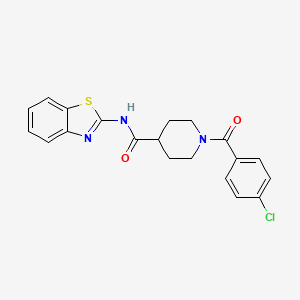
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is not fully understood, but studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of angiogenesis. Studies have also shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can modulate the expression of various genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied, which could limit its potential for clinical use.
Orientations Futures
There are several potential future directions for research on 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer agents.
2. Studying its toxicity and pharmacokinetics in animal models to determine its potential for clinical use.
3. Investigating its potential as a treatment for other diseases, such as inflammation and autoimmune disorders.
4. Developing more efficient synthesis methods to improve the yield and purity of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide.
Conclusion
In conclusion, 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several potential future directions for research. Further studies are needed to fully understand the potential of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide as a cancer therapy and its potential for clinical use.
Méthodes De Synthèse
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-furylmethyl bromide in the presence of a base, such as potassium carbonate, or by reacting 4-chloro-2-fluoroaniline with 2-furylmethyl isocyanate. The yield of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide obtained through these methods is typically high, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been studied for its potential applications in the field of medicine, particularly as an anti-cancer agent. Studies have shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research as a potential cancer therapy.
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRBAGKMBSSMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-N-[(furan-2-YL)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)